6-Cloro-7-desazapurina Clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

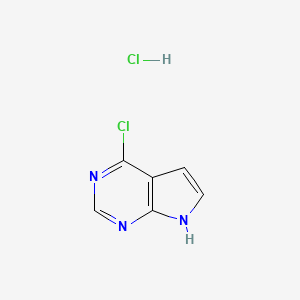

6-Chloro-7-deazapurine Hydrochloride is a chemical compound with the molecular formula C6H5Cl2N3 and a molecular weight of 190.03 . It is a derivative of 7-deazapurine, a class of compounds known for their diverse biological activities. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Aplicaciones Científicas De Investigación

6-Chloro-7-deazapurine Hydrochloride has several applications in scientific research:

Chemistry: Used in the synthesis of various derivatives for biological activity screening.

Biology: Investigated for its potential as an inhibitor of protein kinases and other enzymes.

Medicine: Studied for its anticancer properties and potential therapeutic applications.

Industry: Utilized in the development of new chemical entities for pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-7-deazapurine Hydrochloride typically involves the chlorination of 7-deazapurine. One common method includes the use of N-chloro-N-methyl-tosylamide under palladium/copper catalysis . The reaction conditions often involve the use of dioxane as a solvent and sodium carbonate as a base.

Industrial Production Methods: While specific industrial production methods for 6-Chloro-7-deazapurine Hydrochloride are not extensively documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes. The process involves careful control of reaction conditions to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions: 6-Chloro-7-deazapurine Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Amination Reactions: Direct C-H amination and C-H chloroamination reactions are common, often catalyzed by palladium or copper.

Common Reagents and Conditions:

N-chloro-N-methyl-tosylamide: Used for chlorination reactions.

Palladium/Copper Catalysts: Employed in amination reactions.

Dioxane and Sodium Carbonate: Commonly used as solvent and base, respectively.

Major Products:

Aminated Derivatives: Products of C-H amination reactions.

Substituted Derivatives: Products of nucleophilic substitution reactions.

Mecanismo De Acción

The mechanism of action of 6-Chloro-7-deazapurine Hydrochloride involves its interaction with specific molecular targets, such as protein kinases. The compound exerts its effects by inhibiting the activity of these enzymes, thereby affecting various cellular pathways . This inhibition can lead to therapeutic effects, such as the suppression of cancer cell growth.

Comparación Con Compuestos Similares

- 6-Amino-7-deazapurine

- 7-Bromo-6-chloro-7-deazapurine

- 6-Chloropurine

Comparison: 6-Chloro-7-deazapurine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique reactivity in substitution and amination reactions, making it valuable for the synthesis of diverse derivatives .

Actividad Biológica

Introduction

6-Chloro-7-deazapurine hydrochloride is a significant compound in medicinal chemistry, particularly noted for its biological activities. This article explores its mechanisms of action, applications in research, and relevant case studies that highlight its potential in therapeutic settings.

6-Chloro-7-deazapurine hydrochloride (CAS Number: 1243346-92-0) is a derivative of 7-deazapurine, a purine analog. Its structure includes a chlorine atom at the 6-position, which influences its biological activity. The compound is primarily utilized in the synthesis of various derivatives for biological activity screening and has been investigated for its inhibitory effects on protein kinases and other enzymes.

The biological activity of 6-Chloro-7-deazapurine hydrochloride is attributed to its ability to inhibit specific enzymes involved in cellular signaling pathways:

- Protein Kinase Inhibition : The compound interacts with protein kinases, which play crucial roles in cell signaling and regulation. By inhibiting these enzymes, it can disrupt various cellular processes, potentially leading to therapeutic effects against cancer and viral infections .

- Antiviral Activity : Research indicates that derivatives of 7-deazapurine, including this compound, exhibit antiviral properties. For instance, modifications at the 7-position have shown efficacy against viruses such as HCV and Zika .

Anticancer Properties

6-Chloro-7-deazapurine hydrochloride has demonstrated significant cytostatic activity across various cancer cell lines. In a study evaluating multiple derivatives, it was found that certain modifications enhanced cytotoxicity while reducing overall toxicity compared to parent compounds .

Antiviral Activity

This compound has been studied for its antiviral potential, particularly against RNA viruses. Its derivatives have shown promising results in inhibiting viral replication:

| Compound | Virus Target | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 5′-triphosphate of 7-deazapurine | HCV | 30 | 3 |

| Diphenyl phosphate derivative | HCV | 17.9 | 28 |

| 7-deazaneplanocin A | Cowpox/Vaccinia | N/A (non-cytotoxic) | N/A |

These findings indicate that while some derivatives exhibit potent antiviral activity, others may lack sufficient cellular phosphorylation necessary for efficacy .

Study on Antiviral Efficacy

A notable study explored the synthesis of phosphoramidate prodrugs derived from 7-deazapurine nucleosides. These prodrugs were evaluated for their ability to inhibit HCV replication. The results indicated that while some prodrugs displayed antiviral activity, the parent nucleosides showed varied effectiveness depending on their structural modifications .

Cytotoxicity Assessment

In another investigation focused on the cytotoxic effects of various deazapurine derivatives, it was found that certain compounds exhibited low toxicity even at high concentrations (up to 300 μM), making them suitable candidates for further development as antiviral agents without significant side effects .

Propiedades

IUPAC Name |

4-chloro-7H-pyrrolo[2,3-d]pyrimidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3.ClH/c7-5-4-1-2-8-6(4)10-3-9-5;/h1-3H,(H,8,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBOURCSCAMADU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=NC=N2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747323 |

Source

|

| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243346-92-0 |

Source

|

| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.